

An In-depth Technical Guide to (R)-4-(1-Aminoethyl)benzoic Acid

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Compound of Interest

Compound Name: (R)-4-(1-Aminoethyl)benzoic acid

Cat. No.: B1532825

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Abstract: **(R)-4-(1-Aminoethyl)benzoic acid** is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its defined stereochemistry, featuring a primary amine at the (R)-configured chiral center and a carboxylic acid on a benzene ring, makes it a valuable intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthetic approach, and its applications in drug discovery, tailored for researchers and development professionals.

Chemical Identity and Descriptors

Precise identification is paramount in chemical synthesis and regulatory documentation. **(R)-4-(1-Aminoethyl)benzoic acid** is classified by a variety of nomenclature and registry systems. The authoritative IUPAC name is 4-[(1R)-1-aminoethyl]benzoic acid[1]. The "(R)" designation specifies the absolute stereochemistry at the chiral carbon of the ethyl substituent, which is critical for its biological interactions in downstream applications.

A comprehensive list of its identifiers is summarized below for unambiguous reference in research and procurement.

Identifier Type	Value	Source
IUPAC Name	4-[(1R)-1-aminoethyl]benzoic acid	PubChem[1]
CAS Number	1108683-66-4	PubChem[1], ChemShuttle[2]
PubChem CID	28286488	PubChem[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	PubChem[1]
InChI	InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1	PubChem[1]
InChIKey	NDMBVGSUFFPAFE-ZCFIWIBFSA-N	PubChem[1]
Canonical SMILES	C--INVALID-LINK--N	PubChem[1]
Synonyms	(R)-4-(1-AMINO-ETHYL)-BENZOIC ACID, MFCD06761798	PubChem[1]

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Caption: Relationship between common name and key chemical identifiers.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. These computed properties provide essential data for experimental design.

Property	Value	Unit	Source
Molecular Weight	165.19	g/mol	PubChem[1]
Monoisotopic Mass	165.078978594	Da	PubChem[1]
XLogP3	-1.1	PubChem[1]	
Hydrogen Bond Donor Count	2	PubChem[1]	
Hydrogen Bond Acceptor Count	3	PubChem[1]	
Rotatable Bond Count	2	PubChem[1]	
Polar Surface Area	63.3	Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]	

Synthesis and Characterization

The enantioselective synthesis of **(R)-4-(1-Aminoethyl)benzoic acid** is critical for its utility. A common and effective strategy is the asymmetric reduction of a prochiral ketone, which allows for the direct installation of the chiral amine center.

Causality of Experimental Choice:

- Starting Material: 4-Acetylbenzoic acid is selected as the prochiral ketone precursor due to its commercial availability and the presence of the required carbon skeleton.
- Chiral Control: A chiral catalyst or a chiral auxiliary is employed to direct the stereochemical outcome of the imine reduction, ensuring the formation of the desired (R)-enantiomer with high enantiomeric excess (ee).
- Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or a hydrogenation protocol is used to reduce the intermediate imine to the amine without affecting the carboxylic acid or the aromatic ring.

Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a general, reliable procedure. Note: Specific catalysts, reagents, and conditions may require optimization for yield and enantioselectivity.

- Imine Formation:

- In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in methanol.
- Add ammonium acetate (10 eq) and stir until dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.
- Stir the mixture at room temperature for 2-4 hours to form the corresponding imine in situ.
- Asymmetric Reduction:
 - To the reaction mixture, add a chiral catalyst (e.g., a BINAP-ruthenium complex or a chiral phosphate catalyst) under an inert atmosphere (N₂ or Ar).
 - Introduce a suitable reducing agent. For catalytic transfer hydrogenation, a hydrogen source like formic acid/triethylamine is used. For direct hydrogenation, the reaction is placed under an atmosphere of H₂ gas.
 - The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. Progress is monitored by TLC or LC-MS.
- Work-up and Isolation:
 - Upon completion, the solvent is removed under reduced pressure.
 - The residue is redissolved in water, and the pH is adjusted to ~11 using 1M NaOH to deprotonate the ammonium salt.
 - The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
 - The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (approx. pH 6-7) to precipitate the product.
 - The resulting solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield **(R)-4-(1-Aminoethyl)benzoic acid**.
- Characterization & Quality Control:
 - Purity: Assessed by HPLC.
 - Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
 - Enantiomeric Excess (ee): Determined by chiral HPLC, comparing the peak areas of the (R) and (S) enantiomers. A high ee (>98%) is crucial for pharmaceutical applications.

Caption: General workflow for the synthesis of **(R)-4-(1-Aminoethyl)benzoic acid**.

Applications in Drug Development

Chirality is a cornerstone of modern pharmacology, as different enantiomers of a drug can have vastly different efficacy and toxicity profiles^[3]. Chiral building blocks like **(R)-4-(1-Aminoethyl)benzoic acid** are therefore indispensable.

- Scaffold for Chiral Ligands: The primary amine and carboxylic acid groups provide two points for chemical modification, making it an ideal scaffold. Stereodefined amine is often crucial for specific interactions with biological targets like enzymes or receptors.
- Intermediate for APIs: This molecule serves as a key intermediate in the multi-step synthesis of various pharmaceutical compounds. Its structure is incorporated into larger molecules designed to treat a range of conditions. For instance, derivatives of aminobenzoic acid are explored for their potential as cholinesterase inhibitors for Alzheimer's disease, as well as for anticancer, antibacterial, and anti-inflammatory applications^{[4][5][6]}.
- Peptidomimetics: The amino acid-like structure allows it to be used in the design of peptidomimetics, where it can replace natural amino acids to create more stable and potent drug candidates.

The use of the specific (R)-enantiomer is a deliberate choice to optimize drug-target interactions, enhance potency, and reduce potential off-target effects that could be caused by the (S)-enantiomer^[3].

Safety and Handling

As with any laboratory chemical, **(R)-4-(1-Aminoethyl)benzoic acid** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place in a tightly sealed container[2].

Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency information.

Conclusion

(R)-4-(1-Aminoethyl)benzoic acid is a high-value chiral intermediate whose precise stereochemical and structural features are leveraged in the synthesis of advanced pharmaceutical agents. A thorough understanding of its identifiers, properties, and synthetic methodologies is essential for its effective application in research and development. The asymmetric synthesis route, primarily through reductive amination, provides a reliable method for its production with the high enantiomeric purity required for pharmaceutical use. Its role as a foundational building block underscores the continuing importance of chiral chemistry in the pursuit of safer and more effective medicines.

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